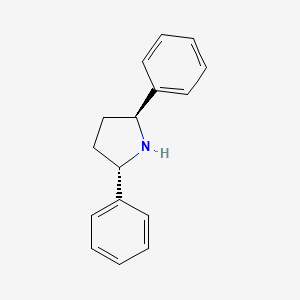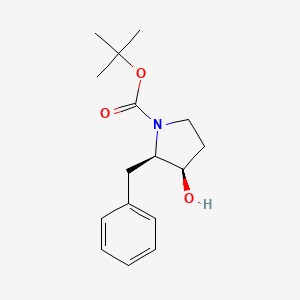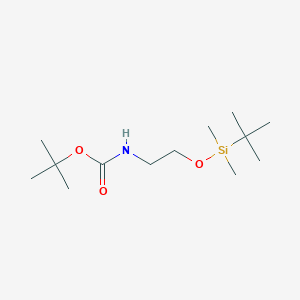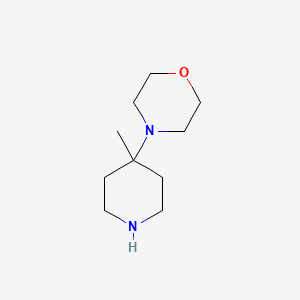
4-(4-Méthylpipéridin-4-yl)morpholine
Vue d'ensemble
Description
4-(4-Methylpiperidin-4-yl)morpholine is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol It is a heterocyclic compound that contains both morpholine and piperidine moieties
Applications De Recherche Scientifique
4-(4-Methylpiperidin-4-yl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Méthodes De Préparation
The synthesis of 4-(4-Methylpiperidin-4-yl)morpholine typically involves the reaction of 1-benzyl-4-piperidone with morpholine in a solvent to obtain 4-(1-benzylpiperidin-4-yl)morpholine, which is then further processed to yield the target compound . The reaction conditions often include the use of a base and a suitable solvent, such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-(4-Methylpiperidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine or piperidine moieties can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or acetonitrile.
Mécanisme D'action
The mechanism of action of 4-(4-Methylpiperidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
4-(4-Methylpiperidin-4-yl)morpholine can be compared with other similar compounds, such as:
Morpholine derivatives: These compounds share the morpholine moiety and may have similar chemical properties and applications.
Piperidine derivatives: These compounds contain the piperidine ring and are widely used in medicinal chemistry and drug development.
Unique Features: The combination of morpholine and piperidine moieties in 4-(4-Methylpiperidin-4-yl)morpholine makes it unique and versatile for various applications.
Similar Compounds
- 4-(4-Methyl-4-piperidinyl)morpholine
- 4-(1-Benzylpiperidin-4-yl)morpholine
- Morpholin-4-yl-1,3,5-triazine derivatives
Propriétés
IUPAC Name |
4-(4-methylpiperidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2-4-11-5-3-10)12-6-8-13-9-7-12/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOLQKAYKVXDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342412-40-2 | |
| Record name | 4-(4-methylpiperidin-4-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


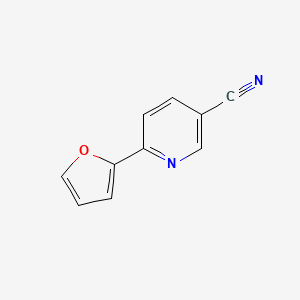

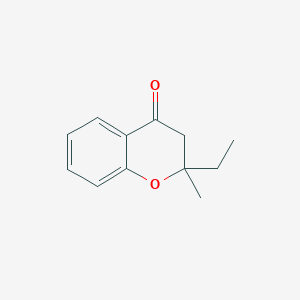


![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)
